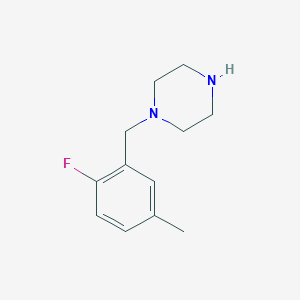

1-(2-Fluoro-5-methylbenzyl)piperazine

Description

Significance of Piperazine (B1678402) Derivatives in Contemporary Chemical Synthesis and Biological Inquiry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry and materials science. Its prevalence stems from a combination of desirable physicochemical properties and synthetic accessibility. The piperazine moiety can confer improved aqueous solubility and bioavailability to parent compounds, attributes that are highly sought after in drug development. The nitrogen atoms provide sites for hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets.

From a synthetic standpoint, the piperazine core offers a versatile platform for the construction of diverse molecular libraries. The secondary amine functionalities allow for straightforward derivatization, enabling chemists to systematically modify the structure to explore structure-activity relationships (SAR). This adaptability has led to the incorporation of the piperazine scaffold into a vast array of biologically active molecules, including approved drugs for conditions ranging from psychiatric disorders to infectious diseases and cancer.

Overview of the Research Landscape for N-Benzylpiperazine and Related Analogues

Within the broad family of piperazine derivatives, the N-benzylpiperazine (BZP) subclass has garnered significant attention. BZP itself was initially investigated as a potential antidepressant but was found to possess stimulant properties similar to amphetamine, albeit with lower potency. researchgate.net This has led to its classification as a controlled substance in many jurisdictions due to its potential for abuse. researchgate.netwikipedia.org

Scope and Research Focus on 1-(2-Fluoro-5-methylbenzyl)piperazine

This article narrows its focus to a specific analogue: this compound. This compound is characterized by the attachment of a benzyl (B1604629) group to one of the piperazine nitrogens, with the benzyl ring itself being substituted with a fluorine atom at the 2-position and a methyl group at the 5-position. The introduction of these specific substituents is of particular interest in medicinal chemistry.

The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity and can participate in hydrogen bonding, potentially altering the binding affinity and metabolic stability of the molecule. The methyl group, being a small lipophilic substituent, can also influence the compound's interaction with its biological target and affect its pharmacokinetic properties. The specific substitution pattern on the benzyl ring distinguishes this compound from more commonly studied analogues and warrants a detailed examination of its chemical properties and potential areas of research.

Due to the limited availability of dedicated research solely on this compound, this article will draw upon the broader knowledge of substituted benzylpiperazines to contextualize its potential significance and research directions.

Chemical Profile of this compound

A foundational aspect of understanding any chemical compound is the characterization of its fundamental properties. For this compound, this includes its structural and physicochemical data.

Interactive Data Table: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₇FN₂ |

| Molecular Weight | 208.28 g/mol |

| CAS Number | 1019653-73-3 |

| Appearance | (Not specified in available literature) |

| Melting Point | (Not specified in available literature) |

| Boiling Point | (Not specified in available literature) |

| Solubility | (Not specified in available literature) |

Note: The data in this table is based on publicly available chemical database information and may not be derived from extensive experimental studies on this specific compound.

Synthesis and Characterization

The synthesis of N-substituted piperazines is a well-established area of organic chemistry. While specific, published synthetic routes for this compound are not readily found in peer-reviewed literature, its synthesis can be inferred from common methodologies used for analogous compounds.

A likely and widely used method for the preparation of N-benzylpiperazines is the reductive amination of a substituted benzaldehyde (B42025) with piperazine. In this approach, 2-fluoro-5-methylbenzaldehyde (B1307339) would be reacted with piperazine to form an intermediate iminium ion, which is then reduced in situ to yield the final product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

Alternatively, a nucleophilic substitution reaction could be employed. This would involve the reaction of piperazine with 2-fluoro-5-methylbenzyl halide (e.g., the chloride or bromide). To favor the mono-substituted product, a large excess of piperazine is typically used. orgsyn.org

Following synthesis, characterization of the compound would be essential to confirm its identity and purity. Standard analytical techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the molecule, confirming the presence and connectivity of all atoms.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups within the molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17FN2 |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

1-[(2-fluoro-5-methylphenyl)methyl]piperazine |

InChI |

InChI=1S/C12H17FN2/c1-10-2-3-12(13)11(8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |

InChI Key |

ABBZNTJZKHHQKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CN2CCNCC2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1 2 Fluoro 5 Methylbenzyl Piperazine

Foundational Synthetic Methodologies for Piperazine (B1678402) Ring Systems

The assembly of the piperazine core can be achieved through various synthetic routes, each offering distinct advantages depending on the desired substitution pattern and the nature of the available starting materials. Key strategies include N-alkylation, reductive amination, and cyclization reactions.

N-alkylation is a direct and widely employed method for the synthesis of benzylpiperazines. This approach typically involves the reaction of piperazine, or a mono-protected derivative, with a suitable benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. ambeed.comorgsyn.org A primary challenge in this method is controlling the degree of alkylation. The reaction of unsubstituted piperazine with a benzyl halide can lead to a mixture of the desired mono-substituted product, the di-substituted byproduct (1,4-dibenzylpiperazine), and unreacted piperazine. orgsyn.org

Several strategies have been developed to favor mono-alkylation:

Use of a Large Excess of Piperazine: Employing a significant excess of piperazine shifts the statistical distribution of products toward the mono-alkylated derivative.

Protection-Deprotection Strategy: A more controlled approach involves using a mono-protected piperazine, such as 1-Boc-piperazine or 1-acetylpiperazine. researchgate.netnih.gov The protecting group blocks one of the nitrogen atoms, ensuring that alkylation occurs selectively at the other nitrogen. A subsequent deprotection step then yields the desired mono-substituted piperazine. nih.gov

Use of Piperazine Salts: Reacting a monopiperazinium salt with an alkylating agent can provide excellent yields of the N-monoalkylated product, substantially free of dialkylated derivatives. google.com This method allows for a one-step process to achieve high selectivity. google.com

The choice of solvent and base is also crucial. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), and alcohols like ethanol. An inorganic base, such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (B128534) (Et₃N), is often added to neutralize the hydrogen halide formed during the reaction. researchgate.net

| Strategy | Piperazine Substrate | Alkylating Agent | Typical Conditions | Primary Outcome | Reference |

|---|---|---|---|---|---|

| Excess Reagent | Piperazine (large excess) | Benzyl Chloride | Ethanol, heat | Mixture, requires purification | orgsyn.org |

| Protecting Group | 1-Boc-piperazine | Substituted Benzyl Bromide | Acetonitrile, K₂CO₃, reflux | Selective mono-alkylation | nih.gov |

| Salt Formation | Piperazine Monohydrochloride | o-Methylbenzyl Bromide | Ethanol, 20-70°C | High yield of mono-product | google.com |

Reductive amination represents a powerful alternative for forming the C-N bond in benzylpiperazines. This reaction involves the condensation of a benzaldehyde (B42025) with piperazine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. thieme-connect.com This method is particularly valuable as it avoids the use of halide leaving groups and can be performed under mild conditions. nih.gov

A variety of reducing agents can be employed, with the choice influencing the reaction's scope and selectivity.

Borohydride Reagents: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation. thieme-connect.comnih.gov It is particularly effective for reactions involving secondary amines like piperazine. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also used, though they generate toxic cyanide waste. thieme-connect.comgoogle.com

Catalytic Hydrogenation: Using molecular hydrogen (H₂) as the reducing agent is an environmentally friendly or "green" approach, with water being the only byproduct. thieme-connect.com This method often requires a metal catalyst (e.g., Palladium on carbon, Pd/C) and can be challenging for reactions with secondary amines due to potential side reactions, such as the reduction of the aldehyde to an alcohol. thieme-connect.com Continuous-flow hydrogenation reactors have emerged as a safe and scalable technology for this purpose. thieme-connect.com

Reductive amination is often a one-pot procedure, making it an efficient strategy for constructing libraries of substituted benzylpiperazines. nih.govnih.gov

| Reducing Agent | Amine Substrate | Carbonyl Substrate | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Piperazine | Benzaldehyde | High selectivity, mild conditions | Poor atom economy, waste generation | thieme-connect.comnih.gov |

| Catalytic Hydrogenation (H₂) | Piperazine | Benzaldehyde | Green (water is the only byproduct), high atom economy | Requires specialized equipment (H-Cube), potential for side reactions | thieme-connect.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Piperazine | Aldehyde or Ketone | Effective reducing agent | Generates toxic cyanide waste | google.com |

Instead of functionalizing a pre-existing piperazine ring, it is also possible to construct the heterocycle from acyclic precursors through cyclization reactions. These methods are particularly useful for creating complex, polysubstituted piperazines that may be difficult to access through other routes. organic-chemistry.org

Recent advances in this area include:

Reductive Cyclization of Dioximes: A novel strategy involves the double Michael addition of a primary amine to nitrosoalkenes to form a bis(oximinoalkyl)amine. This intermediate then undergoes a catalytic reductive cyclization, where the two oxime groups are reduced and cyclize to form the piperazine ring. This method allows for the conversion of a primary amino group into a piperazine ring in a stereoselective manner. nih.govresearchgate.net

Palladium-Catalyzed Cyclizations: Palladium catalysts can be used to assemble piperazine rings from diamine components and a propargyl unit, providing highly substituted products with good regio- and stereochemical control. organic-chemistry.org

Photoredox Catalysis: Visible-light-promoted reactions offer a modern approach. For instance, a decarboxylative annulation between a glycine-based diamine and various aldehydes can furnish 2-substituted piperazines under mild conditions using an iridium-based photoredox catalyst. organic-chemistry.orgmdpi.com This process involves the generation of an α-aminyl radical which undergoes a 6-endo-trig cyclization. organic-chemistry.org

Manganese(III) Acetate (B1210297) Mediated Radical Cyclizations: Oxidative radical cyclization reactions mediated by Mn(OAc)₃ can be used to synthesize piperazine-containing dihydrofuran molecules from unsaturated diacyl or alkyl-acyl piperazine derivatives. nih.gov

These methods highlight the versatility of modern organic chemistry in assembling the piperazine core, providing access to a wide diversity of chemical structures.

Targeted Synthesis of 1-(2-Fluoro-5-methylbenzyl)piperazine

The synthesis of the specific target molecule, this compound, involves the coupling of the 2-fluoro-5-methylbenzyl moiety with the piperazine ring. This is most practically achieved via N-alkylation or reductive amination.

The key precursor for the fluorinated benzyl group is an electrophilic species such as 2-fluoro-5-methylbenzyl bromide or the corresponding aldehyde, 2-fluoro-5-methylbenzaldehyde (B1307339).

2-Fluoro-5-methylbenzyl Bromide: This compound is the ideal precursor for an N-alkylation reaction. It can be synthesized from 2-fluoro-5-methyltoluene (not a commercially common starting material) via radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator. Alternatively, it can be prepared from 2-fluoro-5-methylbenzyl alcohol via reaction with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The alcohol itself can be obtained by the reduction of 2-fluoro-5-methylbenzaldehyde. The chemical 2-fluoro-5-methylbenzyl bromide is listed with CAS number 886500-09-0. chemicalbook.com

2-Fluoro-5-methylbenzaldehyde: This aldehyde is the required precursor for a reductive amination pathway. Its synthesis can be accomplished from 2-fluoro-5-bromotoluene. The bromo-aromatic compound can undergo a metal-halogen exchange (e.g., with n-butyllithium) followed by quenching with a formylating agent like DMF to introduce the aldehyde group.

The selection between these precursors depends on the chosen coupling strategy. For a robust, scalable synthesis, the N-alkylation with 2-fluoro-5-methylbenzyl bromide is often preferred due to its straightforward nature.

The final step in the synthesis of this compound is the coupling of piperazine with the 2-fluoro-5-methylbenzyl precursor. The N-alkylation of piperazine with 2-fluoro-5-methylbenzyl bromide is a highly feasible route.

Optimization of this step is critical to maximize the yield of the desired mono-substituted product and minimize the formation of the 1,4-bis(2-fluoro-5-methylbenzyl)piperazine byproduct. Key parameters for optimization include:

Stoichiometry: As discussed in section 2.1.1, using a significant excess of piperazine (e.g., 5 to 10 equivalents) relative to the benzyl bromide is the most common strategy to favor mono-substitution.

Base: An appropriate base is required to scavenge the HBr produced. Potassium carbonate (K₂CO₃) is a cost-effective and efficient choice. The amount of base should be sufficient to neutralize the acid and facilitate the reaction.

Solvent: Polar aprotic solvents such as acetonitrile or DMF are suitable as they can dissolve the reactants and facilitate the Sₙ2 reaction.

Temperature: The reaction may be performed at room temperature or with gentle heating (e.g., 50-80 °C) to increase the reaction rate. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of byproducts.

Purification: After the reaction is complete, a standard workup involving extraction and washing is performed. The final purification to separate the mono-substituted product from excess piperazine and any di-substituted byproduct is typically achieved by column chromatography on silica (B1680970) gel or by distillation.

A more controlled, albeit longer, route would involve the alkylation of mono-Boc-piperazine followed by acid-catalyzed removal of the Boc group. This two-step sequence guarantees mono-substitution and often simplifies purification. nih.gov

| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Protected) | Rationale for Change |

|---|---|---|---|---|

| Piperazine Equivalents | 2 eq. | 5 eq. | 1.1 eq. of 1-Boc-piperazine | Increase mono-selectivity / Guarantee mono-selectivity |

| Solvent | Ethanol | Acetonitrile | DMF | Aprotic solvent can favor Sₙ2 reaction |

| Base | Triethylamine (1.5 eq.) | K₂CO₃ (2.5 eq.) | K₂CO₃ (2.5 eq.) | Inorganic base is often easier to remove |

| Temperature | Reflux (78°C) | 60°C | Room Temperature | Lower temperature can reduce side reactions |

| Outcome | Mixture of mono/di-alkylation | Improved yield of mono-product | Clean mono-alkylation, requires deprotection |

Green Chemistry Approaches and Sustainable Synthetic Practices for the Chemical Compound

In recent years, the principles of green chemistry have become integral to the design of synthetic routes in the chemical and pharmaceutical industries, aiming to reduce environmental impact and enhance safety. While specific literature detailing the green synthesis of this compound is not extensively available, the application of established sustainable methodologies to its synthesis can be postulated based on advancements in the synthesis of related benzylpiperazine derivatives.

Biocatalysis: The use of enzymes in organic synthesis offers a powerful tool for creating more sustainable processes. mdpi.com Biocatalysis operates under mild conditions, often in aqueous media, and with high selectivity, thereby reducing the need for protecting groups and minimizing waste. researchgate.net For the synthesis of this compound, a potential biocatalytic approach could involve the use of a transaminase to asymmetrically synthesize a chiral amine precursor, or an imine reductase for the reductive amination of a corresponding aldehyde with piperazine. These enzymatic methods can lead to the production of enantiomerically pure products, which is often a critical requirement in pharmaceutical research. mdpi.com

Flow Chemistry: Continuous flow chemistry provides a safer, more efficient, and scalable alternative to traditional batch processing. rsc.orgchemrxiv.org The synthesis of benzylpiperazine analogues can be adapted to flow systems, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and a significant reduction in solvent usage. rsc.org A hypothetical flow synthesis of this compound could involve the reaction of 2-fluoro-5-methylbenzyl chloride with a large excess of piperazine in a heated, pressurized flow reactor to favor mono-alkylation and minimize the formation of disubstituted byproducts.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable method for the formation of C-C and C-N bonds. mdpi.comnih.gov This technique utilizes light energy to drive chemical reactions, often at room temperature and with high functional group tolerance. researchgate.net The synthesis of fluorinated N-arylpiperazines, for instance, has been achieved using photoredox catalysis. While the synthesis of this compound involves an alkylation rather than an arylation of the piperazine nitrogen, related photoredox strategies could potentially be developed for the efficient and sustainable formation of the benzylic C-N bond.

| Green Chemistry Approach | Potential Application in Synthesis of this compound | Key Advantages |

| Biocatalysis | Asymmetric synthesis of chiral precursors; Reductive amination. | High selectivity, mild reaction conditions, reduced waste. mdpi.comresearchgate.net |

| Flow Chemistry | Continuous N-alkylation of piperazine. | Enhanced safety, scalability, improved yield and purity, reduced solvent use. rsc.orgrsc.org |

| Photoredox Catalysis | Benzylic C-N bond formation. | Mild reaction conditions, high functional group tolerance, use of light as a renewable energy source. mdpi.comresearchgate.net |

Derivatization and Structural Modification of this compound

The structural modification of this compound is a key strategy for exploring its structure-activity relationships (SAR) and for developing specialized research tools. Derivatization can be targeted at either the unsubstituted secondary amine of the piperazine ring or at the aromatic ring, although the former is more common due to its nucleophilic nature.

The introduction of specific functional groups can transform this compound into a valuable research probe for studying biological systems. These probes can be designed for various applications, including bioimaging and target identification.

Radiolabeling for PET Imaging: A significant application of derivatization is the introduction of positron-emitting radionuclides for use in Positron Emission Tomography (PET). mdpi.commoravek.com For instance, benzylpiperazine derivatives have been radiolabeled with fluorine-18 (B77423) (¹⁸F) to create selective ligands for imaging σ1 receptors in the brain. nih.gov A similar strategy could be applied to this compound, where a precursor molecule is synthesized and subsequently radiolabeled with ¹⁸F. This would enable non-invasive in vivo imaging and quantification of its target binding sites. nih.govmdpi.com

Fluorescent Tagging: The attachment of a fluorescent moiety to the piperazine nitrogen can create a fluorescent probe for use in cellular imaging and binding assays. A variety of fluorescent dyes with different excitation and emission properties can be conjugated to the molecule, allowing for multicolor imaging experiments.

| Functional Group/Modification | Purpose | Example Application |

| Radiolabeling (e.g., ¹⁸F) | Positron Emission Tomography (PET) imaging. mdpi.com | In vivo imaging of receptor occupancy. nih.gov |

| Fluorescent Tag | Cellular imaging, binding assays. | Visualization of subcellular localization. |

| Biotinylation | Affinity purification, target identification. | Pull-down assays to identify binding partners. |

| Photoaffinity Label | Covalent modification of biological targets. | Identification of specific binding sites on a protein. |

The introduction of a chiral center into analogues of this compound can lead to stereoisomers with distinct biological activities. The stereoselective synthesis of these analogues is therefore of significant interest.

Asymmetric Synthesis: Chiral ligands can be synthesized using asymmetric reactions, such as 1,3-dipolar cycloadditions, to establish the desired stereochemistry early in the synthetic sequence. nih.gov For example, the asymmetric synthesis of chiral piperazinylpropylisoxazoline analogues has been achieved, demonstrating the feasibility of constructing complex chiral molecules containing a piperazine moiety. nih.gov

Chiral Resolution: When a racemic mixture of a chiral analogue is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.org Common methods include:

Diastereomeric Salt Formation: The racemic base is reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. wikipedia.orgpharmtech.com

Chiral Chromatography: The enantiomers are separated using a chiral stationary phase in high-performance liquid chromatography (HPLC). nih.gov This technique is widely used for both analytical and preparative-scale separations.

| Stereoselective Method | Description | Application |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer or diastereomer. mdpi.com | Preparation of enantiomerically pure compounds for pharmacological evaluation. nih.gov |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. wikipedia.org | Isolation of individual enantiomers from a racemic synthesis. pharmtech.com |

The formation of salts and co-crystals can significantly modify the physicochemical properties of this compound, such as its solubility, stability, and bioavailability, which is crucial for its use in research applications.

Salt Formation: As a basic compound, this compound readily forms salts with various acids. Pharmaceutically acceptable acid addition salts include those formed with inorganic acids like hydrochloric acid and sulfuric acid, as well as organic acids such as maleic, fumaric, and citric acid. google.com The choice of the counter-ion can have a profound impact on the compound's properties. For research purposes, the hydrochloride salt is commonly prepared to improve aqueous solubility and facilitate handling of the compound. orgsyn.org

| Solid Form | Description | Potential Benefits for Research |

| Acid Addition Salts | Ionic compounds formed by the reaction of the basic piperazine with an acid. google.com | Improved aqueous solubility, enhanced stability, ease of handling. google.comorgsyn.org |

| Co-crystals | Crystalline solids composed of two or more neutral molecules held together by non-covalent bonds. mdpi.com | Tunable solubility and dissolution rate, improved physical stability. whiterose.ac.uk |

Molecular and Cellular Pharmacological Research on 1 2 Fluoro 5 Methylbenzyl Piperazine

Receptor Interaction and Binding Affinity Studies

The interaction of 1-(2-Fluoro-5-methylbenzyl)piperazine with various neurotransmitter receptors, particularly those for serotonin (B10506) and dopamine (B1211576), has been a primary focus of early-stage research. These receptors are critical targets for therapeutic agents used in the management of a range of central nervous system disorders.

Investigation of Serotonin Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT2A)

Arylpiperazine derivatives are a well-established class of compounds known to interact with serotonin (5-HT) receptors. Research into analogous compounds suggests that the structural motif of this compound is conducive to binding at both 5-HT1A and 5-HT2A receptor subtypes. The affinity for these receptors is often influenced by the nature and substitution pattern of the aromatic ring and the length of the alkyl chain connecting it to the piperazine (B1678402) moiety. While specific binding affinity data (Ki values) for this compound at 5-HT1A and 5-HT2A receptors are not yet extensively documented in publicly available literature, the broader class of benzylpiperazines has been shown to exhibit a range of affinities for these targets.

Table 1: Serotonin Receptor Subtype Affinities of Structurally Related Compounds

| Compound Class | Receptor Subtype | Reported Affinity (Ki) Range |

|---|---|---|

| Benzylpiperazines | 5-HT1A | Low to high nanomolar |

| Benzylpiperazines | 5-HT2A | Moderate to high nanomolar |

Note: This table represents a general overview for the compound class and not specific data for this compound.

Analysis of Dopamine Receptor Subtype Interactions (e.g., D1, D2)

Similar to its potential interactions with serotonin receptors, the arylpiperazine structure of this compound suggests a likelihood of interaction with dopamine receptor subtypes. The D1 and D2 receptors are of particular interest due to their roles in motor control, motivation, and cognition. Studies on related benzylpiperazine compounds have indicated varying degrees of affinity for both D1 and D2 receptors. The specific electronic and steric properties conferred by the 2-fluoro and 5-methyl substitutions on the benzyl (B1604629) ring are expected to modulate these interactions. However, precise binding data for this compound remain to be fully characterized and published.

Table 2: Dopamine Receptor Subtype Affinities of Structurally Related Compounds

| Compound Class | Receptor Subtype | Reported Affinity (Ki) Range |

|---|---|---|

| Benzylpiperazines | D1 | Moderate to high nanomolar |

| Benzylpiperazines | D2 | Low to high nanomolar |

Note: This table represents a general overview for the compound class and not specific data for this compound.

Enzyme Modulation and Inhibitory Activity Assessments

In addition to receptor-mediated actions, the potential for this compound to modulate the activity of key enzymes involved in neurotransmitter metabolism and inflammatory pathways has been an area of scientific inquiry.

Studies on Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased synaptic availability of these neurotransmitters, a mechanism utilized by several antidepressant and anti-Parkinsonian drugs. The chemical structure of this compound shares features with known MAO inhibitors. Preliminary assessments and structure-activity relationship studies of related compounds suggest that derivatives of this class could possess inhibitory activity against one or both MAO isoforms. However, specific IC50 or Ki values for this compound against MAO-A and MAO-B are not currently available in the peer-reviewed literature.

Table 3: Monoamine Oxidase Inhibitory Potential of Structurally Related Compounds

| Compound Class | Enzyme Isoform | Reported Inhibitory Activity (IC50/Ki) |

|---|---|---|

| Benzylpiperazines | MAO-A | Variable |

| Benzylpiperazines | MAO-B | Variable |

Note: This table represents a general overview for the compound class and not specific data for this compound.

Characterization of Soluble Epoxide Hydrolase (sEH) Inhibitory Potential

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). Inhibition of sEH is being explored as a therapeutic strategy for a variety of cardiovascular and inflammatory diseases. Some piperazine-containing compounds have been investigated as sEH inhibitors. The potential for this compound to inhibit sEH has been considered based on its structural characteristics. As with other targets, detailed enzymatic assays to determine the specific inhibitory potency (IC50) of this compound against sEH have not been widely published.

Table 4: Soluble Epoxide Hydrolase Inhibitory Potential of Structurally Related Compounds

| Compound Class | Enzyme | Reported Inhibitory Activity (IC50) |

|---|---|---|

| Piperazine derivatives | sEH | Variable |

Note: This table represents a general overview for the compound class and not specific data for this compound.

Investigation of Alpha-Amylase Inhibitory Activity

A comprehensive search of scientific databases and literature reveals no studies dedicated to the investigation of the alpha-amylase inhibitory activity of this compound. Consequently, there is no data available to report on its potential effects as an inhibitor of this enzyme.

Transporter Protein Modulation

The interaction of chemical compounds with transporter proteins is a critical area of pharmacological research, as it determines the absorption, distribution, and excretion of substances. The following sections explore the known interactions of this compound with specific transporter systems.

There is currently no published research specifically examining the inhibitory effects of this compound on the equilibrative nucleoside transporters ENT1 and ENT2. As such, its potential to modulate the activity of these key transporters remains uncharacterized.

Scientific literature lacks information regarding the interaction of this compound with other transporter systems. Research has not yet explored its potential to modulate the function of other classes of cellular transporters.

Cellular Pathway Perturbations in Research Models

Understanding how a compound affects cellular pathways is fundamental to elucidating its mechanism of action. This section addresses the documented effects of this compound on intracellular signaling and gene expression.

No research studies were identified that investigate the effects of this compound on intracellular signaling cascades. The impact of this compound on various signaling pathways has not been reported in the scientific literature.

A review of the available literature indicates that the effect of this compound on gene expression profiles in any model system has not been a subject of scientific investigation. Therefore, no data on its capacity to modulate gene expression is available.

Structure Activity Relationship Sar Investigations of 1 2 Fluoro 5 Methylbenzyl Piperazine Analogues

Elucidation of Essential Pharmacophores for Biological Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzylpiperazine derivatives, the essential pharmacophoric features generally consist of a basic nitrogen atom within the piperazine (B1678402) ring, an aromatic ring (the benzyl (B1604629) moiety), and a specific spatial arrangement between them.

The basic nitrogen of the piperazine ring is often crucial for forming ionic interactions or hydrogen bonds with acidic residues in the binding pocket of the target protein. The aromatic benzyl ring typically engages in hydrophobic interactions, such as pi-pi stacking or hydrophobic pocket filling. The distance and relative orientation between the basic nitrogen and the aromatic ring are critical determinants of binding affinity and selectivity.

Pharmacophore models for various targets of benzylpiperazine analogues have been proposed. For instance, in the context of sigma-1 receptor ligands, a pharmacophore model might include a basic amine, a hydrophobic aromatic feature, and an additional hydrophobic or hydrogen bond acceptor/donor feature, all with specific geometric constraints. For monoamine transporter inhibitors, the pharmacophore often includes a protonatable amine and an aromatic ring, mimicking the endogenous monoamine neurotransmitters. The specific substitution pattern on the benzyl ring, such as the 2-fluoro and 5-methyl groups in 1-(2-fluoro-5-methylbenzyl)piperazine, serves to fine-tune the electronic and steric properties of the molecule, thereby optimizing its fit within the target's binding site.

Impact of Fluorine Substitution on Molecular Recognition and Activity

Fluorine substitution is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. The small size, high electronegativity, and ability to form strong bonds with carbon make fluorine a unique tool for optimizing lead compounds.

The position of the fluorine atom on the benzyl ring can have a profound impact on the biological activity of 1-benzylpiperazine (B3395278) analogues. The introduction of a fluorine atom alters the electron distribution of the aromatic ring, influencing its interaction with the target protein.

In a study of 4-((4-(fluorophenyl)piperazin-1-yl)methyl) derivatives as inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen substituent, including fluorine, on the phenyl ring was found to be essential for inhibitory activity. frontiersin.orgpolyu.edu.hk While this study focused on phenylpiperazines, the principles can be extrapolated to benzylpiperazines. The ortho-position of the fluorine in this compound can influence the conformation of the benzyl group relative to the piperazine ring due to steric and electronic effects. This conformational restriction can be beneficial if it pre-organizes the molecule in a bioactive conformation for receptor binding.

The table below illustrates the hypothetical impact of fluorine positional isomerism on a generic benzylpiperazine analogue's activity, based on general principles observed in medicinal chemistry.

| Substitution Position | Potential Impact on Activity | Rationale |

| Ortho (2-position) | Can enhance activity and selectivity | May induce a specific conformation favorable for binding; can participate in hydrogen bonding or dipole interactions. |

| Meta (3-position) | Variable effects | May alter electronic properties and binding interactions, with outcomes dependent on the specific target. |

| Para (4-position) | Often well-tolerated or beneficial | Can influence metabolic stability and provides a vector for further substitution without significant steric hindrance. |

This table is illustrative and the actual effects are target-dependent.

The introduction of a fluorine atom can enhance binding affinity through several mechanisms. Its high electronegativity can lead to favorable electrostatic interactions with electron-deficient areas of the binding pocket. Fluorine can also act as a hydrogen bond acceptor, forming non-classical hydrogen bonds with suitable donor groups on the receptor.

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. The electron-withdrawing nature of fluorine can also lower the pKa of the basic nitrogen in the piperazine ring, which can affect the compound's ionization state at physiological pH and its ability to cross cell membranes. This modulation of physicochemical properties can contribute to improved selectivity for a specific target over others.

Contribution of the Methyl Group to Structure-Activity Profiles

The methyl group at the 5-position of the benzyl ring in this compound also plays a significant role in defining its SAR profile. As a small, lipophilic group, the methyl substituent can influence the compound's interaction with the target in several ways.

The primary role of the methyl group is often to engage in hydrophobic interactions within a specific sub-pocket of the binding site. The presence and position of such a group can significantly enhance binding affinity if it fits snugly into a hydrophobic cleft. For example, in a series of antitubercular benzylpiperazine ureas, substitutions on the benzyl ring were explored to delineate the SAR, highlighting the importance of the substitution pattern for activity. proquest.com

The methyl group can also exert electronic effects, albeit weaker than fluorine. As an electron-donating group, it can slightly increase the electron density of the aromatic ring, which can modulate its interaction with the receptor. The position of the methyl group is critical; a methyl group at a different position might clash with the receptor surface, leading to a decrease in activity. The combination of the 2-fluoro and 5-methyl substituents creates a unique electronic and steric profile on the benzyl ring, which likely contributes to the specific biological activity of this compound.

The following table summarizes the potential contributions of the methyl group to the activity of benzylpiperazine analogues.

| Feature | Contribution to SAR |

| Lipophilicity | Can enhance binding to hydrophobic pockets in the target protein. |

| Steric Bulk | The size and position of the methyl group can influence the orientation of the benzyl ring in the binding site, potentially improving or hindering the fit. |

| Electronic Effects | As an electron-donating group, it can subtly modify the electronic properties of the aromatic ring. |

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional conformation of this compound is a key determinant of its biological activity. The piperazine ring typically adopts a chair conformation, and substituents on the ring can exist in either axial or equatorial positions. Studies on 2-substituted piperazines have shown a preference for the axial conformation in many cases. nih.gov

The rotational freedom around the bond connecting the benzyl group to the piperazine nitrogen allows the molecule to adopt various conformations. The presence of the ortho-fluoro substituent can impose steric hindrance, restricting this rotation and favoring certain conformations over others. This conformational preference can be advantageous if it aligns with the geometry of the receptor's binding site.

If stereocenters are introduced into the molecule, for example, by substitution on the piperazine ring or the benzylic carbon, the resulting enantiomers or diastereomers can exhibit significantly different biological activities. This stereoselectivity is a hallmark of specific ligand-receptor interactions. For instance, in a study of prazosin-related compounds, the stereoisomerism of dialkylpiperazine derivatives had a profound impact on their affinity and selectivity for α1-adrenoreceptors. nih.gov This underscores the importance of stereochemistry in the design of potent and selective piperazine-based ligands.

Systematic Modification of the Piperazine Ring and Benzyl Moiety

Systematic modifications of the piperazine ring and the benzyl moiety are common strategies to explore the SAR of benzylpiperazine analogues and to optimize their properties.

Piperazine Ring Modifications: The piperazine ring is a common scaffold in drug discovery due to its favorable properties. nih.govacs.org However, its modification can lead to improved analogues.

Substitution on the Piperazine Ring: Introducing substituents on the carbon atoms of the piperazine ring can provide additional interaction points with the target, enhance potency, and introduce stereocenters that can lead to more selective compounds. For example, methylation of the piperazine ring can alter its conformational preferences and basicity.

Bioisosteric Replacement: The piperazine ring can be replaced with other cyclic diamines or related scaffolds to explore different spatial arrangements of the nitrogen atoms and to modulate physicochemical properties. Examples of piperazine bioisosteres include homopiperazine, diazabicycloalkanes, and various spiro-cyclic diamines. enamine.netresearchgate.net These modifications can lead to compounds with altered potency, selectivity, and pharmacokinetic profiles.

Benzyl Moiety Modifications: The benzyl moiety is another key component that can be systematically modified.

Substitution Pattern: As discussed, altering the type, number, and position of substituents on the benzyl ring is a fundamental strategy to fine-tune the electronic and steric properties of the molecule for optimal receptor interaction.

Modification of the Benzylic Linker: The methylene (B1212753) linker between the phenyl ring and the piperazine nitrogen can be modified. For instance, its replacement with a longer alkyl chain can alter the distance between the aromatic ring and the basic nitrogen, which is a critical parameter for activity at many targets.

The systematic exploration of these modifications is essential for developing a comprehensive understanding of the SAR of this compound analogues and for the design of new chemical entities with desired biological activities.

Modifications at the N-Position of the Piperazine Ring

The N-position of the piperazine ring is a common site for chemical modification to explore its impact on potency, selectivity, and pharmacokinetic properties. Introducing various substituents at this position can significantly alter the molecule's interaction with its biological target.

In broader studies of N-substituted piperazine derivatives, the nature of the substituent at the N4-position has been shown to be a critical determinant of biological activity. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides investigated as muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists, variations in the N-alkyl group led to a range of potencies. While the structure-activity relationship was found to be relatively shallow in this particular series, it highlights that even small alkyl groups can influence activity.

Furthermore, the introduction of larger, more complex moieties is a common strategy. In the context of other arylpiperazine scaffolds, N-aryl substitution is a key feature. The electronic and steric properties of the aryl group can dictate receptor affinity and selectivity. For example, in the development of ligands for dopamine (B1211576) and serotonin (B10506) receptors, the nature of the N-aryl group is a primary driver of the pharmacological profile.

Table 1: Hypothetical Modifications at the N-Position of the Piperazine Ring and Their Potential Impact on Activity

| Compound ID | N-Substituent | Expected Impact on Activity |

| Base | -H | Parent compound, baseline activity. |

| 1a | -CH₃ | Small alkyl groups may slightly modify potency and selectivity. |

| 1b | -CH₂CH₃ | Larger alkyl groups could enhance lipophilicity, potentially affecting cell permeability and off-target effects. |

| 1c | -Phenyl | Aryl substitution can introduce new binding interactions (e.g., pi-stacking) and significantly alter the pharmacological profile. |

| 1d | -C(O)CH₃ | Acyl groups can modulate basicity and introduce hydrogen bonding capabilities, affecting solubility and target engagement. |

This table is illustrative and based on general principles of piperazine SAR, as specific data for this compound is not publicly available.

Substituent Effects on the Benzyl Ring

The substitution pattern on the benzyl ring is another crucial factor in determining the biological activity of this compound analogues. The existing 2-fluoro and 5-methyl groups are expected to influence the molecule's conformation and electronic properties, which in turn affect its binding to target proteins.

Studies on other benzyl-substituted compounds have shown that the position and nature of substituents on the aromatic ring can have a profound impact on activity. For example, research on fluoro-substituted benzyl groups has indicated that the position of the fluorine atom is critical for inhibitory activity in certain enzyme systems. An ortho-fluoro substituent, as in the parent compound, can influence the torsion angle of the benzyl group relative to the piperazine ring, which may be crucial for optimal binding.

The methyl group at the 5-position likely contributes to hydrophobic interactions within the binding pocket of a target protein. Varying the substituents on the benzyl ring can probe the steric and electronic requirements of the binding site.

Table 2: Hypothetical Substituent Effects on the Benzyl Ring and Their Potential Impact on Activity

| Compound ID | Benzyl Ring Substitution | Expected Impact on Activity |

| Base | 2-Fluoro, 5-Methyl | Parent compound, baseline activity. |

| 2a | 2-Fluoro (removal of 5-methyl) | May reduce hydrophobic interactions, potentially decreasing potency. |

| 2b | 5-Methyl (removal of 2-fluoro) | May alter electronic properties and conformation, impacting binding affinity. |

| 2c | 2,5-Difluoro | Increased electron-withdrawing character could influence pKa and binding. |

| 2d | 2-Fluoro, 5-Trifluoromethyl | A strong electron-withdrawing group could significantly alter electronic distribution and steric profile. |

This table is illustrative and based on general principles of benzylpiperazine SAR, as specific data for this compound is not publicly available.

Linker Region Optimizations and Bioisosteric Replacements

The piperazine ring itself serves as a linker between the benzyl moiety and the rest of a potential pharmacophore. Optimizing this linker region, including its replacement with bioisosteres, is a key strategy in drug design to improve properties such as selectivity, metabolic stability, and patentability.

Bioisosteric replacement of the piperazine ring can modulate the compound's basicity, conformational flexibility, and hydrogen bonding capacity. For example, replacing the piperazine with a piperidine (B6355638) ring would remove one of the basic nitrogen atoms, which could significantly alter the compound's pharmacokinetic profile and reduce potential off-target effects related to interactions with aminergic receptors.

Other bioisosteres for the piperazine ring that have been explored in medicinal chemistry include homopiperazine, which extends the distance between the nitrogen atoms, and various constrained bicyclic diamines, which restrict the conformational freedom of the molecule. The choice of a bioisostere depends on the specific therapeutic target and the desired pharmacological properties. For instance, in the development of antagonists for α1-adrenoceptors, replacement of the piperazine ring with 2,3-dialkylpiperazine moieties was found to maintain high affinity and selectivity.

Table 3: Hypothetical Linker Region Optimizations and Bioisosteric Replacements and Their Potential Impact on Activity

| Compound ID | Linker/Bioisostere | Expected Impact on Activity |

| Base | Piperazine | Parent compound, baseline activity. |

| 3a | Piperidine | Reduced basicity, may alter selectivity and pharmacokinetic properties. |

| 3b | Homopiperazine | Increased flexibility and distance between nitrogens, could impact binding geometry. |

| 3c | (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane | Conformationally restricted analogue, may enhance selectivity by locking into a specific binding mode. |

This table is illustrative and based on general principles of piperazine bioisosterism, as specific data for this compound is not publicly available.

Preclinical Metabolism Studies of 1 2 Fluoro 5 Methylbenzyl Piperazine

In Vitro Metabolic Stability and Metabolite Identification in Animal Tissue Fractions

Comprehensive searches for preclinical metabolism studies specifically on 1-(2-Fluoro-5-methylbenzyl)piperazine did not yield detailed, publicly available data. The following sections outline the typical methodologies used to evaluate compounds of this nature and the general metabolic pathways observed for structurally related piperazine (B1678402) derivatives.

Microsomal Metabolism Studies (e.g., Liver S9 Fraction)

Studies involving the incubation of this compound with liver microsomes (S9 fraction) from various preclinical species (e.g., rat, mouse, dog) would be a standard approach to assess its metabolic stability. Such experiments are crucial for determining the intrinsic clearance of the compound. For other piperazine-containing molecules, these studies have revealed a range of metabolic stabilities. For instance, modifications to the piperazine ring or its substituents have been shown to significantly alter metabolic stability in rat liver microsomes. nih.gov

A typical in vitro microsomal stability assay would involve the following:

| Parameter | Description |

| System | Liver microsomes from preclinical species (e.g., rat, mouse, dog, monkey) and human. |

| Incubation | The compound is incubated with microsomes in the presence of NADPH as a cofactor to initiate metabolic reactions. |

| Analysis | The concentration of the parent compound is measured at various time points using methods like LC-MS/MS. |

| Endpoints | Key parameters calculated include the in vitro half-life (t½) and intrinsic clearance (CLint). |

While specific data for this compound is not available, research on similar structures suggests that piperazine derivatives can undergo significant metabolism in liver microsomes. nih.gov

Enzymatic Pathways Involved in Compound Biotransformation (e.g., Cytochrome P450)

The primary enzymes responsible for the metabolism of many piperazine derivatives are the Cytochrome P450 (CYP) isoenzymes. researchgate.net Studies on various piperazine-based compounds have frequently identified CYP3A4 and CYP2D6 as major contributors to their metabolism. researchgate.netnih.gov Other isoforms such as CYP1A2, CYP2C9, and CYP2C19 can also be involved, depending on the specific substitutions on the piperazine and benzyl (B1604629) rings. researchgate.netnih.gov

The biotransformation of piperazine-containing compounds generally involves several key enzymatic reactions:

Oxidative reactions: N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring are common pathways.

Conjugation reactions: Glucuronidation is another potential metabolic route for hydroxylated metabolites.

Without specific experimental data for this compound, it is hypothesized that its metabolism would likely involve oxidation of the piperazine ring and potential hydroxylation of the benzyl ring, mediated by various CYP enzymes.

In Vivo Metabolic Fate in Animal Models

Detailed in vivo metabolic studies for this compound in animal models have not been reported in the available scientific literature. The following subsections describe the standard experimental approaches for such investigations.

Excretion Profiles and Mass Balance Studies

To determine the excretion pathways of a compound, a mass balance study is typically conducted in animal models such as rats. This involves administering a radiolabeled version of the compound and collecting urine, feces, and expired air over a defined period to quantify the excretion of radioactivity. This allows for the determination of the primary routes and extent of elimination from the body.

Identification and Characterization of Major Metabolites in Biological Fluids

Following administration of this compound to animal models, analysis of biological fluids like plasma, urine, and bile would be performed to identify and characterize its metabolites. Techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography are employed for this purpose. For other piperazine derivatives, metabolites resulting from hydroxylation, N-oxidation, and cleavage of the piperazine ring have been identified in vivo. nih.gov

Pharmacokinetic Considerations in Preclinical Species (excluding human clinical data)

No specific preclinical pharmacokinetic data for this compound were found in the public domain. Pharmacokinetic studies in preclinical species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.

A summary of key pharmacokinetic parameters that would be evaluated in preclinical species is presented in the table below:

| Parameter | Description |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. |

| Cmax | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered. |

| Tmax | The time at which the Cmax is observed. |

| AUC | The area under the curve in a plot of drug concentration in blood plasma against time. |

Studies on other piperazine derivatives have shown a wide range of pharmacokinetic profiles, influenced by their metabolic stability and physicochemical properties. nih.govnih.gov

Absorption and Distribution Studies in Animal Models

There is currently no published data detailing the absorption and distribution of this compound in any animal models. Research in this area would be necessary to understand its bioavailability, the rate at which it is absorbed into the bloodstream, and its distribution into various tissues and organs. Such studies are fundamental for determining the compound's potential therapeutic efficacy and for designing further toxicological and pharmacological research.

Investigation of Half-Life and Clearance Mechanisms

Similarly, the scientific literature lacks information regarding the elimination half-life and clearance mechanisms of this compound. The half-life would provide critical insight into the duration of the compound's action and potential for accumulation in the body. Understanding its clearance—the rate at which it is removed from the body, typically via metabolism in the liver and excretion by the kidneys—is essential for assessing its safety profile. For the parent compound, BZP, studies have identified hydroxylation as a key metabolic route prior to excretion. However, the specific clearance pathways for the fluorinated and methylated derivative remain uninvestigated.

Based on a comprehensive search of available scientific literature, there is currently no specific published research on "this compound" that falls under the categories of molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, or advanced quantum chemical calculations.

Therefore, it is not possible to provide a detailed article with research findings and data tables on the computational chemistry and in silico approaches for this particular compound as requested in the outline. The information necessary to generate scientifically accurate content for the specified sections and subsections is not present in the public domain.

Computational Chemistry and in Silico Approaches in Research on 1 2 Fluoro 5 Methylbenzyl Piperazine

Advanced Quantum Chemical Calculations (e.g., DFT, NBO)

Analysis of Electronic Properties and Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamental to its reactivity and interactions with biological targets. Density Functional Theory (DFT) is a commonly employed computational method to investigate these characteristics. For molecules analogous to 1-(2-Fluoro-5-methylbenzyl)piperazine, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are utilized to determine the distribution of electron density and the energies of the frontier molecular orbitals. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich piperazine (B1678402) ring and the methyl-substituted benzene (B151609) ring, indicating these are probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the fluoro-substituted benzyl (B1604629) moiety, suggesting this region is susceptible to nucleophilic attack. The precise energy values and the HOMO-LUMO gap would require specific DFT calculations for this molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Properties for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Chemical reactivity and stability |

| Ionization Potential | ~ 6.0 eV | Energy required to remove an electron |

| Electron Affinity | ~ 1.5 eV | Energy released upon gaining an electron |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would need to be determined through specific quantum chemical calculations.

Prediction of Spectroscopic Signatures for Characterization

Computational methods are also invaluable for predicting the spectroscopic signatures of a molecule, which can aid in its experimental characterization. Techniques such as DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, providing insights into the Ultraviolet-Visible (UV-Vis) absorption spectrum. scispace.com Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra. mdpi.com

For this compound, predicted vibrational frequencies would show characteristic C-H stretching and bending modes for the aromatic and aliphatic parts of the molecule, as well as vibrations associated with the C-F and C-N bonds. The predicted UV-Vis spectrum would likely exhibit absorptions corresponding to π-π* transitions within the benzene ring. Calculated NMR chemical shifts would help in assigning the signals in the experimental spectra to specific protons and carbons in the molecule.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior and conformational flexibility of molecules over time. These simulations solve Newton's equations of motion for a system of atoms, offering a detailed view of molecular motions and interactions. nih.gov

For this compound, MD simulations can be employed to explore its conformational landscape. The piperazine ring can exist in chair, boat, and twist-boat conformations, and the orientation of the 2-fluoro-5-methylbenzyl group relative to the piperazine ring can vary. MD simulations can reveal the most stable conformations and the energy barriers between them. This information is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape and ability to adopt a specific conformation to bind to a biological target. nih.gov

In Silico Prediction of Biological Activity Spectra and Target Profiling

In silico methods play a significant role in predicting the potential biological activities of a compound and identifying its likely molecular targets, thereby guiding preclinical research.

Utilizing Bioinformatics Tools for Potential Target Identification

Various bioinformatics databases and software tools can be used to predict the biological targets of a small molecule based on its structural similarity to known ligands. By comparing the structure of this compound to compounds in databases such as ChEMBL, PubChem, and DrugBank, it is possible to identify proteins that are likely to interact with it.

Given the presence of the piperazine moiety, a common scaffold in many biologically active compounds, it is plausible that this compound could interact with a range of receptors and enzymes. researchgate.net For instance, many piperazine derivatives are known to exhibit activity at central nervous system targets, such as dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net

Network Pharmacology Approaches for Multi-Target Prediction

Network pharmacology is an emerging field that aims to understand the effects of drugs on a systems level by analyzing the complex network of interactions between drugs, targets, and diseases. nih.gov For this compound, a network pharmacology approach would involve constructing a network of its potential targets and analyzing how these targets are interconnected in biological pathways.

Analytical Methodologies for Research on 1 2 Fluoro 5 Methylbenzyl Piperazine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 1-(2-Fluoro-5-methylbenzyl)piperazine from impurities, reaction byproducts, or complex matrices, and for its precise quantification. The choice of technique depends on the analyte's properties and the specific requirements of the analysis, such as sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzylpiperazine derivatives due to its versatility and wide applicability. Reversed-phase HPLC is most commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This setup allows for the efficient separation of moderately polar compounds like this compound.

Method parameters are optimized to achieve sharp, symmetrical peaks with adequate retention. A typical mobile phase consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry.

Detection Methods:

Ultraviolet (UV) and Diode Array Detection (DAD): The presence of the substituted benzene (B151609) ring in this compound provides a chromophore that absorbs UV radiation. UV detectors, and more advanced DAD systems which capture entire spectra, are ideal for detection and quantification. DAD offers the advantage of assessing peak purity by comparing spectra across a single chromatographic peak.

Evaporative Light Scattering Detection (ELSD): As a quasi-universal detector, ELSD is an alternative for quantification when a compound lacks a strong chromophore or when analyzing mixtures with varying UV responses. The detector response is dependent on the mass of the analyte rather than its optical properties, making it suitable for purity analysis where all components must be detected.

Table 1: Representative HPLC-DAD Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Detection | DAD, 200-400 nm (Monitoring at ~265 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. mdpi.com For piperazine (B1678402) derivatives, direct analysis can be challenging due to the polarity of the secondary amine group, which can lead to poor peak shape and column adsorption. scholars.direct

To overcome this, derivatization is commonly employed to increase the volatility and thermal stability of the analyte. scholars.directscholars.direct The secondary amine of the piperazine ring can be acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). nih.gov This process replaces the active hydrogen with a nonpolar group, significantly improving chromatographic performance. nih.gov

Following separation on a capillary column (typically with a 5% phenyl polysiloxane stationary phase), the eluting derivative enters the mass spectrometer. ikm.org.my Electron ionization (EI) is typically used, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for structural confirmation. The mass spectrum for this compound would be expected to show a characteristic cleavage of the benzyl (B1604629) group (producing a 2-fluoro-5-methylbenzyl cation) and various fragments from the piperazine ring. mdpi.com

Table 2: Typical GC-MS Parameters for Derivatized Benzylpiperazines

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Inlet Temperature | 270°C |

| Oven Program | Start at 100°C, ramp to 280°C at 20°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement over traditional HPLC-MS, offering higher resolution, greater sensitivity, and much faster analysis times. mdpi.com This is achieved by using columns packed with smaller particles (~1.8 µm), which requires instrumentation capable of handling higher backpressures.

The enhanced chromatographic resolution of UPLC is particularly valuable for separating the target compound from closely related isomers or impurities. When coupled with high-resolution mass spectrometry (HRMS) analyzers like Time-of-Flight (TOF) or Orbitrap, UPLC-MS provides highly accurate mass measurements. nih.gov This capability allows for the determination of the elemental composition of the parent ion and its fragments, providing an unequivocal confirmation of the compound's identity and purity. UPLC-MS is the preferred method for trace-level quantification in complex matrices and for metabolite identification studies. mdpi.comsemanticscholar.org

Table 3: Representative UPLC-HRMS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC HSS T3 (or equivalent), 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |

| Resolution | >70,000 FWHM |

| Scan Mode | Full scan with data-dependent MS/MS |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. Each method provides unique information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons (split by each other and by the fluorine atom), the benzylic methylene (B1212753) (CH₂) protons, the four piperazine ring methylene (CH₂) groups, the secondary amine (NH) proton, and the methyl (CH₃) group protons.

¹³C-NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the aromatic carbons (with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant), the benzylic carbon, the piperazine carbons, and the methyl carbon.

¹⁹F-NMR: As a fluorinated compound, ¹⁹F-NMR is a crucial and highly sensitive technique for characterization. nih.gov It provides a direct observation of the fluorine nucleus. A single signal would be expected for the fluorine atom on the aromatic ring, and its chemical shift is highly indicative of its electronic environment. azom.com Coupling to nearby protons would result in a multiplet, confirming its position on the benzene ring. huji.ac.il

Table 4: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.2 | Multiplet | Aromatic CH (3H) |

| ~3.5 | Singlet / Doublet | Benzylic CH₂ | |

| ~2.8-3.0 | Multiplet | Piperazine CH₂ (4H) | |

| ~2.4-2.6 | Multiplet | Piperazine CH₂ (4H) | |

| ~2.3 | Singlet | Methyl CH₃ | |

| Broad | Singlet | Piperazine NH | |

| ¹³C | ~160 (d, ¹JCF ≈ 245 Hz) | Doublet | C-F |

| ~115-135 | Multiplets | Aromatic C & CH | |

| ~55-60 | Singlet | Benzylic CH₂ | |

| ~54 | Singlet | Piperazine CH₂ | |

| ~45 | Singlet | Piperazine CH₂ | |

| ~20 | Singlet | Methyl CH₃ | |

| ¹⁹F | -115 to -125 | Multiplet | Ar-F |

Predicted shifts are relative to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretch: A moderate, somewhat broad peak in the 3200-3400 cm⁻¹ region, characteristic of the secondary amine in the piperazine ring.

C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2800-3000 cm⁻¹) from the methyl, methylene, and piperazine C-H bonds. libretexts.org

C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) from the aromatic C-H bonds. libretexts.org

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region. oregonstate.edu

C-N Stretch: Absorptions in the 1250-1020 cm⁻¹ region corresponding to the aliphatic amine C-N bonds. oregonstate.edu

C-F Stretch: A strong, characteristic absorption in the 1250-1000 cm⁻¹ region, confirming the presence of the carbon-fluorine bond.

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3400 | N-H Stretch | Secondary Amine (Piperazine) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2800 - 3000 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1450 - 1470 | C-H Bend | CH₂ Scissoring |

| 1250 - 1000 | C-F Stretch | Aryl-Fluoride |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Formic acid |

| Methanol |

| Pentafluoropropionic anhydride (PFPA) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an essential technique for analyzing compounds containing chromophores—the part of a molecule responsible for absorbing light in the UV or visible spectrum. In this compound, the substituted benzene ring acts as a primary chromophore.

Table 1: Estimated UV-Vis Spectral Properties

| Parameter | Description | Estimated Value Range |

|---|---|---|

| λmax | Wavelength of Maximum Absorbance | 260 - 280 nm |

| Solvent | Common solvent for analysis | Methanol or Acetonitrile |

| Chromophore | The light-absorbing molecular moiety | 2-Fluoro-5-methylbenzyl group |

Note: The values presented are estimations based on the analysis of structurally related compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique that provides precise information on the mass-to-charge ratio (m/z) of ionized molecules. This allows for the accurate determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This high level of precision is indispensable for confirming the identity of newly synthesized compounds or for identifying unknowns in complex samples.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C12H17FN2 |

| Monoisotopic Mass (Theoretical) | 208.1376 Da |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Observed Ion | [M+H]+ |

| Expected m/z of [M+H]+ | 209.1454 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis to detail the structure of a compound. nih.govchemrxiv.org A specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented by collision-induced dissociation (CID), and the resulting product ions are then analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, the primary fragmentation would be expected to occur at the benzylic C-N bond, which is the most labile site. This cleavage would yield a characteristic 2-fluoro-5-methylbenzyl cation. Other significant fragments would arise from the piperazine ring. This detailed fragmentation data is invaluable for structural confirmation and is particularly crucial in metabolite profiling, where researchers identify metabolic products by recognizing the core scaffold of the parent drug and shifts in mass corresponding to biochemical modifications. nih.gov

Table 3: Predicted Major MS/MS Fragmentation Ions for [C12H17FN2+H]+

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Theoretical) | Proposed Structure of Fragment |

|---|---|---|---|

| 209.15 | [C8H8F]+ | 123.06 | 2-Fluoro-5-methylbenzyl cation |

| 209.15 | [C4H9N2]+ | 85.08 | Piperazine ring fragment |

Note: Fragmentation patterns for benzylpiperazine compounds often show a prominent benzyl cation fragment. researchgate.netresearchgate.net

Purity Assessment and Impurity Profiling in Research Samples